2-(4-Fluorobenzyl)malonic acid

Description

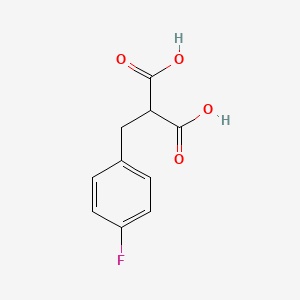

2-(4-Fluorobenzyl)malonic acid is a fluorinated derivative of malonic acid (C₃H₄O₄), where a 4-fluorobenzyl group (-CH₂C₆H₄F) is substituted at the central carbon of the malonic acid backbone. This structural modification introduces unique physicochemical properties, including altered acidity, solubility, and reactivity, due to the electron-withdrawing fluorine atom and the aromatic benzyl group. For example, malonic acid itself has pKa values of 2.83 and 5.69, with high water solubility (763 g/L) . The 4-fluorobenzyl substituent likely reduces solubility in polar solvents and modifies acidity due to inductive effects.

The compound’s synthesis likely involves alkylation of malonic acid esters with 4-fluorobenzyl halides, followed by hydrolysis—a method analogous to the synthesis of 2-(perfluorophenyl)malonate esters . Applications may include pharmaceutical intermediates, coordination chemistry ligands, or precursors for bioactive molecules, given the prevalence of fluorinated compounds in drug design .

Properties

Molecular Formula |

C10H9FO4 |

|---|---|

Molecular Weight |

212.17 g/mol |

IUPAC Name |

2-[(4-fluorophenyl)methyl]propanedioic acid |

InChI |

InChI=1S/C10H9FO4/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-4,8H,5H2,(H,12,13)(H,14,15) |

InChI Key |

HRPSEODMBMFQQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)C(=O)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2-(4-Fluorobenzyl)malonic acid with structurally related compounds:

Physicochemical Properties

- Acidity : The electron-withdrawing 4-fluorobenzyl group lowers the pKa of the adjacent carboxylic acids compared to malonic acid (pKa1 ≈ 2.5–3.0 estimated) . In contrast, perfluorophenyl substituents in Diethyl 2-(perfluorophenyl)malonate significantly increase steric hindrance, complicating hydrolysis .

- Solubility : The aromatic fluorobenzyl group reduces water solubility relative to unsubstituted malonic acid. For example, 2-(perfluorophenyl)malonate esters are insoluble in water, whereas malonamic acids (e.g., compound 23 in ) retain moderate solubility due to polar amide bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.